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Compound of Interest

Compound Name: rel-Carbovir monophosphate

Cat. No.: B12370933

An In-depth Technical Guide to rel-Carbovir
Monophosphate

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological significance of rel-Carbovir monophosphate. It is intended for researchers,
scientists, and professionals involved in drug development and antiviral research. This
document details the compound's physicochemical characteristics, analytical methodologies for
its characterization, and its crucial role in the metabolic activation pathway of the antiretroviral
drug, Carbovir.

Chemical Structure and Properties

rel-Carbovir monophosphate, a carbocyclic nucleoside analogue, is the 5'-monophosphate
derivative of Carbovir. It serves as a key intermediate in the intracellular conversion of Carbovir
to its pharmacologically active triphosphate form.

Table 1: Physicochemical Properties of rel-Carbovir Monophosphate
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Property Value Source(s)

rel-2-Amino-1,9-dihydro-9-
[(AR,4S)-4-

Chemical Name [(phosphonooxy)methyl]-2- [1]
cyclopenten-1-yl]-6H-purin-6-

one

CAS Number 144490-73-3 [1]

Molecular Formula C11H14N505P [1]

Molecular Weight 327.23 g/mol [1]

Not explicitly stated, likely a
Appearance ]
solid.

Data for rel-Carbovir
monophosphate is not readily
available. The parent
compound, Carbovir, is soluble
in DMSO.[2] It is advisable to
first dissolve in a small amount
of DMSO and then dilute with

aqueous buffers.

Solubility

Data for rel-Carbovir
monophosphate is not

pKa available. The parent purine
ring system has a pKa of

approximately 2.3.

Melting Point Not available.

Storage 2-8°C in a refrigerator. [3114]

Mechanism of Action: Intracellular Phosphorylation
Pathway
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rel-Carbovir monophosphate is a critical component in the mechanism of action of Carbovir
against the Human Immunodeficiency Virus (HIV). Carbovir itself is a prodrug that must be
anabolized intracellularly to its active triphosphate form, Carbovir triphosphate (CBV-TP). This
metabolic activation is a stepwise phosphorylation process, with the formation of rel-Carbovir
monophosphate being the initial and often rate-limiting step.[5]

The phosphorylation cascade is catalyzed by host cellular kinases. The initial phosphorylation
of Carbovir to Carbovir monophosphate is carried out by 5'-nucleotidase.[6] Subsequently,
Carbovir monophosphate is converted to the diphosphate by guanylate kinase (GMP kinase),
which exhibits a strong preference for the (-)-enantiomer.[6] Further phosphorylation to the
active Carbovir triphosphate is mediated by other cellular kinases. CBV-TP acts as a
competitive inhibitor of the viral reverse transcriptase and as a chain terminator upon
incorporation into the viral DNA.
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Intracellular phosphorylation pathway of Carbovir.

Experimental Protocols
Chemical Synthesis

The synthesis of rel-Carbovir monophosphate typically involves the phosphorylation of the
parent nucleoside, Carbovir. While specific, detailed protocols are proprietary or varied, a
general laboratory-scale procedure can be outlined based on established phosphorylation

methods.
Representative Protocol for the Phosphorylation of Carbovir:

» Dissolution: Dissolve Carbovir in a suitable trialkyl phosphate solvent (e.g., trimethyl
phosphate) and cool the solution to 0°C.
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Phosphorylation: Add phosphorus oxychloride (POCIs) dropwise to the cooled solution while
maintaining the temperature at 0°C.

Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by an
appropriate method like Thin Layer Chromatography (TLC).

Quenching: Carefully quench the reaction by slowly adding the mixture to a cold aqueous
buffer, such as triethylammonium bicarbonate.

Purification: The crude product, containing Carbovir monophosphate, is then purified. This
can be achieved by techniques such as preparative thin-layer chromatography on cellulose
plates or by ion-exchange chromatography. For TLC purification, the zone corresponding to
the monophosphate is scraped, and the product is eluted with water.[7]

Desalting: The purified Carbovir monophosphate is desalted using a C18 solid-phase
extraction column to yield the final product.[7]
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A generalized workflow for the synthesis of rel-Carbovir monophosphate.

Analytical Methods

The characterization and quantification of rel-Carbovir monophosphate are crucial for both
synthetic chemistry and metabolic studies. High-Performance Liquid Chromatography (HPLC),
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Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the

primary analytical techniques employed.

Table 2: Analytical Methodologies for rel-Carbovir Monophosphate

Technique Description
Reversed-phase HPLC is a common method for
the analysis of Carbovir and its phosphorylated
metabolites. A C18 column is typically used with
HPLC a mobile phase consisting of an aqueous buffer

(e.g., 0.05% phosphoric acid in water) and an
organic modifier (e.g., acetonitrile) in a gradient
elution.[8] Detection is commonly performed

using a UV detector at 220 nm.[8]

1H and *C NMR

NMR spectroscopy is essential for structural
elucidation. In *H NMR, characteristic signals for
the protons on the purine ring and the
cyclopentene moiety are expected. In 13C NMR,
the chemical shifts of the carbon atoms provide
information about the carbon skeleton. The
presence of the phosphate group will influence
the chemical shifts of the adjacent carbons and
protons. The chemical shifts are dependent on

the solvent and pH.[9]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-
MS) is used to confirm the molecular weight of
rel-Carbovir monophosphate. High-resolution
mass spectrometry (HRMS) can confirm the
elemental composition.[10] Tandem mass
spectrometry (MS/MS) provides structural
information through fragmentation analysis. In
negative ion mode, characteristic fragments
corresponding to the loss of the phosphate
group and fragments of the nucleobase are

typically observed.[11]
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Conclusion

rel-Carbovir monophosphate is a pivotal molecule in the study of antiretroviral therapeutics.
Its chemical properties and its role as a key intermediate in the bioactivation of Carbovir
underscore its importance in the fields of medicinal chemistry and pharmacology. The
methodologies for its synthesis and analysis, as outlined in this guide, provide a foundation for
further research and development in this area. A thorough understanding of the properties and
handling of rel-Carbovir monophosphate is essential for any scientist working with this class
of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [rel-Carbovir monophosphate chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12370933#rel-carbovir-monophosphate-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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